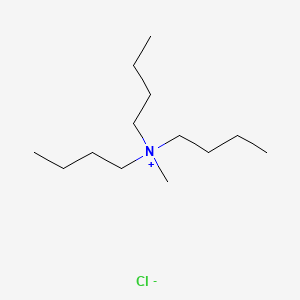

Tributylmethylammonium chloride

Beschreibung

Overview of Quaternary Ammonium (B1175870) Salts in Chemical Research

Quaternary ammonium salts (QASs), or quats, are a class of ionic compounds represented by the general formula NR₄⁺Y⁻, where R represents alkyl or aryl groups and Y⁻ is an anion. taylorandfrancis.com These compounds feature a central nitrogen atom with four substituent groups, resulting in a permanent positive charge, which makes them cationic surfactants. taylorandfrancis.comacs.org The synthesis and study of QASs have become a significant area of organic chemistry due to their versatility and wide range of applications. taylorandfrancis.com

In chemical research, QASs are recognized for their utility as phase-transfer catalysts (PTCs), which facilitate reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. taylorandfrancis.com This catalytic action is achieved through the formation of ion pairs that can move across the phase boundary, thereby accelerating reaction rates. Beyond catalysis, QASs are fundamental in the production of ionic liquids, which are salts with low melting points that serve as environmentally friendly solvents and electrolytes. innospk.comtcichemicals.comgenotekbio.com Their applications also extend to materials science, where they are used to synthesize new surfactants and organometallic compounds. smolecule.com The structural diversity of QASs, achieved by varying the alkyl chains and the counter-ion, allows for the tuning of their properties, such as solubility and catalytic activity, for specific chemical processes. taylorandfrancis.com

Historical Context and Evolution of TBMAC Applications

The study of quaternary ammonium salts as disinfectants began in the 1930s. mdpi.com Over the decades, the applications for this class of compounds expanded significantly, particularly with the development of phase-transfer catalysis (PTC). Phase-transfer catalysts like QASs became crucial for simplifying industrial processes by enabling reactions between substances in separate, immiscible phases. sacheminc.com

Tributylmethylammonium (B1194469) chloride (TBMAC) emerged as a highly effective and economical phase-transfer catalyst. sacheminc.comphasetransfercatalysis.com Initially, its primary role was to accelerate reactions such as nucleophilic substitutions, alkylations, and acylations by transferring anions from an aqueous phase to an organic phase. The asymmetric structure of the TBMAC cation was found to provide improved accessibility to the charge center, enhancing its catalytic efficiency. sacheminc.com

As chemical research evolved, so did the applications of TBMAC. Beyond its established role in phase-transfer catalysis, it gained recognition for its utility in the preparation of ionic liquids. innospk.comsigmaaldrich.com Ionic liquids are valued in green chemistry for their low vapor pressure and potential to replace volatile organic solvents. innospk.comgenotekbio.com The evolution of TBMAC's use reflects a broader trend in chemistry towards developing more efficient, cost-effective, and environmentally benign chemical processes. sacheminc.comphasetransfercatalysis.com

Significance of TBMAC in Contemporary Chemical Science

In modern chemical science, Tributylmethylammonium chloride (TBMAC) holds considerable significance due to its versatility, cost-effectiveness, and efficiency as a phase-transfer catalyst (PTC). sacheminc.comphasetransfercatalysis.com It is often considered a superior alternative to other common PTCs like Tetrabutylammonium (B224687) Bromide (TBAB) and Tetrabutylammonium Chloride (TBAC) due to its lower cost per mole and higher water solubility, which simplifies product separation. sacheminc.com

TBMAC is instrumental in a variety of organic synthesis reactions. sigmaaldrich.com It is employed as a catalyst in the Baeyer-Villiger oxidation of cyclohexanone (B45756) to produce ε-caprolactone, a key monomer for polymer production. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It also facilitates the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates and is used in the synthesis of 1-substituted tetrazoles. sigmaaldrich.com The ability of TBMAC to function efficiently under mild conditions and enhance reaction yields makes it a valuable tool in both laboratory research and industrial-scale production. innospk.com

Furthermore, TBMAC's role as a precursor in the synthesis of ionic liquids highlights its importance in the advancement of green chemistry. smolecule.comsigmaaldrich.com Its application in electrochemical research, such as in battery electrolytes and sensor development, is also an area of active investigation. innospk.com The compound's stability, purity, and ability to facilitate complex reactions underscore its enduring significance in contemporary chemical science. innospk.com

Key Research Applications of TBMAC

| Application Area | Description of Use | Reference |

|---|---|---|

| Phase-Transfer Catalysis | Facilitates reactions between immiscible phases, such as nucleophilic substitutions, alkylations, and halogenations. | adipogen.com |

| Oxidation Reactions | Used as a catalyst in the Baeyer-Villiger oxidation of cyclohexanone. | sigmaaldrich.comsigmaaldrich.com |

| Cycloaddition Reactions | Acts as a catalyst for the synthesis of cyclic carbonates from CO₂ and epoxides. | |

| Heterocyclic Chemistry | Facilitates the one-pot synthesis of tetrazoles. | |

| Ionic Liquid Preparation | Serves as a starting material or reagent for synthesizing novel ionic liquids. | smolecule.comsigmaaldrich.com |

| Organometallic Chemistry | Used to form and stabilize complexes with metal ions. | smolecule.com |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

tributyl(methyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPILPUZVTYHGIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3085-79-8 (Parent) | |

| Record name | Tributylmethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044443 | |

| Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56375-79-2 | |

| Record name | Methyltributylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56375-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylmethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0B34ME3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Methodological Advancements in Tbmac Production

General Synthetic Routes for Quaternary Ammonium (B1175870) Chlorides

Quaternary ammonium compounds (QACs) are characterized by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com Their synthesis is a cornerstone of industrial and organic chemistry.

The most prevalent method for synthesizing quaternary ammonium salts is the alkylation of a tertiary amine. wikipedia.org This reaction, known as the Menschutkin reaction, involves the treatment of a tertiary amine with an alkyl halide. nih.gov The reaction is a bimolecular nucleophilic substitution (SN2) process where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.gov

The general form of the reaction is: R₃N + R'X → [R₃NR']+X⁻

Factors such as the nature of the alkyl halide (R'X) and the structure of the tertiary amine (R₃N) influence the reaction rate. For instance, methyl halides are highly reactive in SN2 reactions due to their minimal steric hindrance. masterorganicchemistry.com The reaction typically proceeds to completion, forming the quaternary ammonium salt, which is often insoluble in the reaction solvent and can be isolated. quora.comguidechem.com Industrial production may involve the hydrogenation of fatty nitriles to generate the precursor amines, which are then alkylated. wikipedia.org

While alkylation is the dominant method, alternative routes for synthesizing quaternary ammonium salts exist. One such method involves the reaction of ammonium salts with dialkyl carbonates in the presence of an ionic liquid catalyst, such as 1-ethyl-3-methylimidazolium (B1214524) bromide. rsc.org Another approach involves the neutralization of a quaternary ammonium hydroxide (B78521) with the corresponding acid. For example, tetrabutylammonium (B224687) chloride can be synthesized by reacting tetrabutylammonium hydroxide with hydrochloric acid. guidechem.com

Specific Synthetic Methodologies for Tributylmethylammonium (B1194469) Chloride

The synthesis of TBMAC, with its three butyl groups and one methyl group attached to the central nitrogen atom, is a direct application of these general principles.

In a typical batch synthesis, TBMAC is prepared by the alkylation of tributylamine (B1682462) with a methylating agent, most commonly methyl chloride. wikipedia.org The reaction involves combining tributylamine with the methylating agent, often in a suitable solvent, and allowing the reaction to proceed, sometimes with heating.

A representative laboratory-scale synthesis for a similar compound, tetrabutylammonium bromide, involves reacting tributylamine with 1-bromobutane. wikipedia.org Applying this to TBMAC, tributylamine would be reacted with methyl chloride. The resulting TBMAC salt, being a quaternary ammonium salt, often precipitates from the reaction mixture or can be isolated after solvent removal.

| Parameter | Description | Reference |

| Reactants | Tributylamine, Methyl Chloride | wikipedia.org |

| Reaction Type | Menschutkin Reaction (SN2) | wikipedia.orgnih.gov |

| Solvent | Often a non-polar or moderately polar organic solvent. | guidechem.com |

| Product | Tributylmethylammonium chloride ([CH₃(CH₂CH₂)₃N(CH₃)]⁺Cl⁻) | sigmaaldrich.com |

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat transfer, enhanced safety, and higher throughput. google.comyoutube.com A patented method for the continuous flow synthesis of chloro quaternary ammonium salts utilizes a microreactor system. google.com In this process, a primary or tertiary amine, an alkyl chloride, and a base (like sodium hydroxide, if starting from a primary or secondary amine to form the tertiary amine in situ) are pumped through a mixer and into a microreactor under controlled temperature. google.com

This methodology can be adapted for TBMAC production by continuously feeding tributylamine and methyl chloride into a flow reactor. The short diffusion distances and high surface-area-to-volume ratio in microreactors can significantly reduce reaction times and improve yield and safety, particularly for exothermic alkylation reactions. google.com

| Parameter | Continuous Flow Advantage | Reference |

| Reaction Time | Substantially reduced (e.g., minutes vs. hours). | google.com |

| Heat Transfer | Superior control over reaction exotherms, improving safety. | google.comyoutube.com |

| Automation | High degree of automation leads to consistent product quality. | google.com |

| Yield | Often results in improved conversion rates and higher yields. | google.com |

| Safety | Smaller reaction volumes minimize risks associated with hazardous reagents. | youtube.com |

Purification and Characterization Techniques in TBMAC Synthesis

Post-synthesis, a combination of purification and analytical techniques is essential to isolate and verify the TBMAC product.

Purification Methods:

Filtration: This is often the first step to separate the solid TBMAC product from the reaction solvent or to remove insoluble byproducts. guidechem.com

Recrystallization: The crude product can be dissolved in a suitable hot solvent (e.g., ethanol) and then cooled to allow the purified TBMAC to crystallize, leaving impurities behind in the solution.

Column Chromatography: For high-purity applications, silica (B1680970) gel chromatography can be employed. A polar eluent system is used to separate TBMAC from unreacted starting materials and other byproducts.

Characterization Techniques: The structure and purity of the synthesized TBMAC are confirmed using various spectroscopic methods.

| Technique | Information Obtained | Reference |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of functional groups within the molecule. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, confirming the connectivity of the butyl and methyl groups to the nitrogen atom. | nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the cation ([C₁₃H₃₀N]⁺), confirming the overall composition. | nih.gov |

Chromatographic Purification Strategies

The purification of this compound (TBMAC) is a critical step to ensure its suitability for various applications. Several chromatographic techniques are employed to achieve high purity by removing unreacted precursors and byproducts.

One common approach is column chromatography using silica gel with a polar eluent. A typical eluent system is a mixture of dichloromethane (B109758) and methanol, often in a 9:1 ratio, which effectively separates TBMAC from less polar impurities. Another established method involves the use of XAD-columns, where the addition of counter-ions like perchlorate, chloride, phosphate, or nitrate (B79036) to the sample and column pretreatment fluids enhances the retention of quaternary ammonium compounds on the column. The purified compounds can then be recovered by eluting with methanol. nih.gov

Ion-pair chromatography (IPC) is a powerful technique for separating ionic compounds like TBMAC on a reversed-phase column. thermofisher.comtechnologynetworks.com In this method, an ion-pairing reagent, which is a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase. thermofisher.comtechnologynetworks.com For a cationic compound like TBMAC, an anionic ion-pairing reagent such as an alkylsulfonate is used. technologynetworks.com This forms a neutral ion-pair that can be retained and separated on a nonpolar stationary phase like C8 or C18. technologynetworks.com The retention is influenced by the type and concentration of the ion-pairing reagent and the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. thermofisher.comtechnologynetworks.com

Reversed-phase ion-pair chromatography (RPIPC) often utilizes UV detection. thermofisher.com An alternative is Mobile-Phase Ion Chromatography (MPIC) , which combines ion-pair chromatography with suppressed conductivity detection, offering a universal detection mode for the analytes. thermofisher.com Hydrophilic Interaction Liquid Chromatography (HILIC) presents another alternative, particularly for very polar compounds, as it can enhance retention without the need for ion-pairing reagents, which can sometimes suppress signals in mass spectrometry detection. chromatographyonline.comchromatographyonline.com

The table below summarizes various chromatographic methods used for the purification and analysis of quaternary ammonium compounds, including TBMAC.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Detection Method | Key Principle | Reference(s) |

| Column Chromatography | Silica Gel | Dichloromethane:Methanol (e.g., 9:1) | - | Adsorption chromatography based on polarity. | |

| XAD-Column Chromatography | Amberlite XAD resin | Methanol (elution) | - | Enhanced retention via counter-ions followed by elution. | nih.gov |

| Ion-Pair Chromatography (IPC) | C8 or C18 | Aqueous/organic with ion-pairing reagent | UV, Conductivity | Forms a neutral ion-pair with an oppositely charged reagent for retention on a reversed-phase column. | thermofisher.comtechnologynetworks.com |

| HILIC | Polar (e.g., Zwitterionic) | Acetonitrile/Aqueous buffer | Mass Spectrometry | Partitioning of polar analytes into a water-enriched layer on the stationary phase. | chromatographyonline.com |

Spectroscopic Characterization (e.g., ¹H-NMR)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of TBMAC. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H-NMR), is a primary tool for this purpose.

The ¹H-NMR spectrum of TBMAC exhibits characteristic signals that correspond to the different proton environments in the molecule. The protons of the methyl group attached to the nitrogen atom typically appear as a singlet, while the protons of the three butyl chains show distinct multiplets corresponding to the α, β, γ, and δ positions relative to the nitrogen atom.

A representative ¹H-NMR spectrum of this compound in CDCl₃ shows the following approximate chemical shifts (δ) in ppm:

~3.43 ppm (singlet, 3H): Corresponds to the methyl protons (N-CH₃).

~3.28 ppm (multiplet, 6H): Represents the protons on the carbon alpha to the nitrogen in the butyl chains (N-CH₂-).

~1.70 ppm (multiplet, 6H): Attributed to the protons on the beta carbons of the butyl chains (-CH₂-).

~1.45 ppm (multiplet, 6H): Corresponds to the protons on the gamma carbons of the butyl chains (-CH₂-).

~1.00 ppm (triplet, 9H): Represents the terminal methyl protons of the butyl chains (-CH₃). chemicalbook.com

The integration of these signals confirms the ratio of protons in the molecule, consistent with the structure of TBMAC. In addition to ¹H-NMR, ¹³C-NMR and infrared (IR) spectroscopy are also used for comprehensive characterization. chemicalbook.comnih.gov

The following table provides a summary of the expected ¹H-NMR spectral data for TBMAC.

| Protons | Chemical Shift (ppm, approx.) | Multiplicity | Integration | Assignment | Reference |

| N-CH₃ | 3.43 | Singlet | 3H | Methyl group on nitrogen | chemicalbook.com |

| N-CH₂ -CH₂-CH₂-CH₃ | 3.28 | Multiplet | 6H | Methylene group alpha to nitrogen | chemicalbook.com |

| N-CH₂-CH₂ -CH₂-CH₃ | 1.70 | Multiplet | 6H | Methylene group beta to nitrogen | chemicalbook.com |

| N-CH₂-CH₂-CH₂ -CH₃ | 1.45 | Multiplet | 6H | Methylene group gamma to nitrogen | chemicalbook.com |

| N-CH₂-CH₂-CH₂-CH₃ | 1.00 | Triplet | 9H | Terminal methyl groups | chemicalbook.com |

Considerations for Derivatization and Functionalization of TBMAC

While this compound (TBMAC) is primarily used as a phase-transfer catalyst in its original form, the quaternary ammonium cation itself can be considered a functionalized species. sigmaaldrich.comsigmaaldrich.com The core structure, a central nitrogen atom with four alkyl substituents, imparts its characteristic properties.

Further derivatization or functionalization of the TBMAC cation itself is not a common practice, as its utility stems from the specific combination of the tributyl and methyl groups, which provides a balance of lipophilicity and catalytic activity. The synthesis of TBMAC is a form of derivatization of tributylamine.

However, the concept of derivatization is highly relevant in the context of analytical methods for determining related compounds or impurities. For instance, in the analysis of complex mixtures, primary or secondary amines that might be present as impurities could be derivatized to facilitate their detection and quantification by techniques like HPLC or GC-MS. Reagents such as dansyl chloride can be used to derivatize amines, forming stable derivatives that are readily analyzable. nih.gov

In the broader context of quaternary ammonium compounds, functionalization is a key strategy for creating a wide array of compounds with tailored properties. This is achieved by starting with different tertiary amines and alkylating agents. For example, using a long-chain alkyl halide would result in a QAC with higher surface activity. The functionalization, therefore, happens during the synthesis of the QAC rather than as a post-synthesis modification of a stable salt like TBMAC.

The primary role of TBMAC is to act as a catalyst that facilitates reactions, such as nucleophilic substitutions, oxidations, and halogenations, by transferring reactants between immiscible phases. Its "function" is thus expressed through its catalytic action rather than by undergoing chemical transformation itself.

Catalytic Applications of Tributylmethylammonium Chloride

TBMAC in Organic Synthesis Reactions

Halogenation Reactions

Tributylmethylammonium (B1194469) chloride serves as an effective phase-transfer catalyst in halogenation reactions. msu.edu Its function is to facilitate the transfer of halide ions from an aqueous phase to an organic phase, where the reaction with the substrate occurs. This catalytic action enhances the rate and efficiency of reactions that would otherwise be slow or require harsh conditions due to the immiscibility of the reactants.

Baeyer-Villiger Oxidation (e.g., Synthesis of ɛ-Caprolactone)

A significant application of Tributylmethylammonium chloride is as a phase-transfer catalyst in the Baeyer-Villiger oxidation. wikipedia.orgsacheminc.com This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone. americanelements.com A notable industrial example is the synthesis of ɛ-caprolactone from cyclohexanone (B45756). wikipedia.orgsacheminc.com

In this process, TBMAC facilitates the reaction between the organic substrate (cyclohexanone) and the oxidizing agent, which is often an inorganic salt like potassium peroxymonosulfate (B1194676) (KHSO₅), present in the aqueous phase. wikipedia.org The catalyst transports the active oxidizing species across the phase boundary to the organic phase where it reacts with the cyclohexanone. This method provides an efficient route to ɛ-caprolactone, a valuable monomer for the production of polymers.

Table 1: Baeyer-Villiger Oxidation of Cyclohexanone

| Reactant | Oxidizing Agent | Catalyst | Product |

|---|

The reaction proceeds by the nucleophilic attack of the peroxy acid on the carbonyl group of the ketone, followed by a rearrangement step where an alkyl group migrates, leading to the formation of the ester or lactone.

Synthesis of 1-Substituted Tetrazoles

This compound has demonstrated high catalytic efficiency in the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. Research has shown its effectiveness in a one-pot reaction involving a substituted amine (like 2-aminothiazoles), an orthoformate (such as triethyl orthoformate), and sodium azide.

This cycloaddition reaction, often carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO), benefits from the catalytic role of TBMAC. The process allows for the efficient construction of the tetrazole ring, a significant structural motif in medicinal chemistry. A study by Nagaraju et al. reported achieving high yields of 1-substituted tetrazoles when using TBMAC as the catalyst at 80°C.

Table 2: TBMAC-Catalyzed Synthesis of 1-Substituted Tetrazoles

| Reactants | Catalyst | Solvent | Product |

|---|

Radical Addition Reactions

The role of catalysts in radical addition reactions is to facilitate the formation of radical species and their subsequent addition to unsaturated systems. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. wikipedia.org While specific detailed research on TBMAC's direct catalytic role in radical addition reactions is not extensively documented in the provided sources, phase-transfer catalysts can, in principle, influence radical reactions by facilitating the transport of radical precursors or initiators between phases.

TBMAC in Organometallic Chemistry and Catalysis

This compound finds applications in organometallic chemistry, primarily due to the ability of its quaternary ammonium (B1175870) cation to form complexes with metal ions. This property makes it a valuable reagent in the synthesis and stabilization of organometallic compounds.

Stabilization of Organometallic Reagents

Reactive organometallic compounds can be stabilized by the presence of suitable counterions or complexing agents. This compound can fulfill this role by forming ion pairs with anionic organometallic complexes or by coordinating with metal centers. This stabilization can make the reagents easier to handle and can influence their reactivity and selectivity in subsequent transformations.

Catalysis in Specific Organometallic Transformations

In addition to its role in reagent stabilization, this compound can act as a catalyst in certain organometallic reactions. As a phase-transfer catalyst, it can facilitate reactions between an organic substrate in an organic phase and an organometallic reagent in an aqueous or solid phase. This is particularly relevant for transformations such as alkylations, hydroaminations, and cross-coupling reactions where organometallic species are key intermediates. The specific choice of catalyst can be crucial for controlling the activity and selectivity of these complex reactions.

Comparison of TBMAC with Other Phase Transfer Catalysts

This compound (TBMAC) is a member of the quaternary ammonium salt family, which is widely utilized for phase-transfer catalysis (PTC). The efficacy of a phase-transfer catalyst is contingent on its ability to facilitate the transfer of reactants between immiscible phases, typically an aqueous and an organic phase, thereby accelerating the reaction rate. operachem.com The structure of the catalyst, particularly the nature of the alkyl groups attached to the nitrogen atom, plays a crucial role in its catalytic activity. scribd.combiomedres.us For a quaternary ammonium salt to be an effective catalyst, it must possess a balance of hydrophilic and lipophilic properties. biomedres.us The cation should be sufficiently lipophilic to be soluble in the organic phase but also have enough hydrophilic character to interact at the aqueous interface. operachem.combiomedres.us TBMAC, with its three butyl groups and one methyl group, strikes a balance between lipophilicity and solubility. Its performance is often compared with other commonly used quaternary ammonium salts like Tetrabutylammonium (B224687) Bromide (TBAB) and Tetrabutylammonium Chloride (TBAC). sacheminc.com

Tetrabutylammonium Bromide (TBAB) as a Comparative Catalyst

Tetrabutylammonium bromide (TBAB) is a frequently used phase-transfer catalyst, making it a key benchmark for evaluating the performance of other catalysts like TBMAC. sacheminc.comalfachemic.com Both TBMAC and TBAB are effective in promoting various organic reactions. nih.gov For instance, in the cycloaddition of CO₂ to epoxides to form cyclic carbonates, both catalysts have demonstrated utility.

However, the choice between TBMAC and TBAB often comes down to specific reaction conditions, desired outcomes, and economic considerations. sacheminc.com In some applications, the catalytic activity can be comparable. For example, one study on the synthesis of 1,4-dihydropyridine (B1200194) derivatives found that using benzyltriethylammonium chloride as a catalyst gave comparable yields to TBAB, while other catalysts resulted in lower yields. nih.gov In another study comparing a newly synthesized starburst quaternary ammonium salt (BPBPB) with TBAB and Butyldimethylanilinium bromide (BDAB), the reactivity sequence was found to be BPBPB > TBAB > BDAB for the formation of phenylbutyl ether. theaic.org

A key distinguishing factor is that TBMAC is often presented as a more economical alternative to TBAB. sacheminc.com

Table 1: Comparison of Catalytic Performance of TBMAC and TBAB in CO₂ Cycloaddition

| Catalyst | Reaction | Yield (%) | Conditions |

| TBMAC | CO₂ + styrene (B11656) → carbonate | 67 | 140°C, 1–6 h |

| TBAB | CO₂ + epoxides → carbonates | 60–85 | 100–120°C, 12–24 h |

This data is compiled from research findings for comparative purposes.

Tetrabutylammonium Chloride (TBAC) as a Comparative Catalyst

Tetrabutylammonium chloride (TBAC) is another quaternary ammonium salt used as a phase-transfer catalyst. alfachemic.com TBMAC is often positioned as a favorable alternative to TBAC, primarily due to economic and practical reasons. sacheminc.com

The synthesis of TBAC is more challenging and expensive than that of other quaternary ammonium salts. phasetransfercatalysis.comphasetransfercatalysis.com The direct reaction of tributylamine (B1682462) with butyl chloride predominantly leads to dehydrohalogenation, forming butene, rather than the desired TBAC. phasetransfercatalysis.com Consequently, producing TBAC often requires more complex and costly methods, such as multiple ion exchange extractions from TBAB, which is thermodynamically unfavorable, or starting from tetrabutylammonium hydrogen sulfate. phasetransfercatalysis.comphasetransfercatalysis.com This inherent difficulty in synthesis contributes to the higher cost of TBAC compared to TBMAC or TBAB. phasetransfercatalysis.com

Furthermore, TBAC is hygroscopic, making it difficult to handle and maintain in its anhydrous or low hydrated form. phasetransfercatalysis.com In contrast, TBMAC is available in both aqueous solutions and crystalline forms, offering improved handling. sacheminc.com Given these factors, TBMAC presents a more practical and cost-effective option for many industrial PTC applications where a chloride anion is suitable. sacheminc.comphasetransfercatalysis.com

Advantages of TBMAC (e.g., Cost-Effectiveness, Water Solubility)

This compound stands out as a phase-transfer catalyst due to several key advantages, particularly its cost-effectiveness and favorable solubility profile. sacheminc.comphasetransfercatalysis.com

Asymmetric Cation: The structure of the TBMAC cation is asymmetric, featuring three butyl groups and one methyl group. This asymmetry can lead to improved accessibility of the positive charge on the nitrogen atom, which can enhance its catalytic activity in certain reactions. sacheminc.com In one patented process, TBMAC was found to greatly outperform other catalysts like benzyl (B1604629) trimethyl ammonium chloride and tetraethyl ammonium chloride. phasetransfercatalysis.com

Handling and Availability: TBMAC is commercially available in multiple forms, including as a 75% aqueous solution and a 98% crystalline solid. sacheminc.com The availability of an aqueous solution can improve handling and reduce personnel exposure compared to handling solid, potentially dusty, materials. sacheminc.com

Table 2: Summary of Advantages of this compound (TBMAC)

| Advantage | Description |

| Cost-Effectiveness | Lower cost per mole compared to TBAB and TBAC, making it economical for industrial use. sacheminc.comphasetransfercatalysis.com |

| Water Solubility | More soluble in water than TBAB, which simplifies product separation and catalyst removal. sacheminc.com |

| Asymmetric Cation | The structure may offer improved charge accessibility, potentially enhancing catalytic performance. sacheminc.com |

| Versatile Availability | Supplied as both aqueous solutions and high-purity crystalline solids for easier handling. sacheminc.com |

Electrochemical Investigations Involving Tributylmethylammonium Chloride

TBMAC as an Electrolyte Component

There is currently a lack of specific research data detailing the role of Tributylmethylammonium (B1194469) chloride in the enhancement of ionic conductivity within electrolyte systems.

Detailed studies on the application of Tributylmethylammonium chloride in battery and fuel cell development are not available in the reviewed scientific literature.

Electrochemical Deposition of Metals (e.g., Indium)

Specific research on the influence of this compound on the deposition process and layer uniformity of indium could not be found in the available literature.

There is no specific information available regarding the use of this compound for the mitigation of dendrite formation during electrochemical deposition.

Spectroscopic and Electrochemical Studies of Metal Complexes (e.g., U(IV)-hexachloro)

Detailed studies have been performed on the behavior of U(IV) octahedral complexes, specifically [UCl₆]²⁻, using the tri-n-butylmethylammonium ([MeBu₃N]⁺) cation, in hydrophobic room-temperature ionic liquids (RTILs). These investigations provide valuable insights into the electrochemical properties of such complexes.

Research utilizing UV/visible spectroscopy and various voltammetry techniques has shown that the UCl₆²⁻ octahedral complex is the main form of U(IV) in Tf₂N⁻-based hydrophobic ionic liquids. americanelements.com The absorption spectra of the [MeBu₃N]₂[UCl₆] complex in these ionic liquid solutions are comparable to the solid-state reflectance spectra of the solid compound, confirming the stability of the hexachloro complex. americanelements.com

Cyclic staircase voltammetry and rotating disk electrode voltammetry at a glassy carbon electrode revealed several electrochemical couples for UCl₆²⁻ within a potential range of -2.5 to +1.0 V. americanelements.com The electrochemical processes observed include the quasi-reversible systems UCl₆⁻/UCl₆²⁻ and UCl₆²⁻/UCl₆³⁻. americanelements.com An irreversible reduction process, attributed to the formation of UCl₆(Tf₂N)x³⁻⁺ˣ, was also identified. americanelements.com

Further investigation at more negative potentials in [MeBu₃N][Tf₂N] solutions showed an irreversible cathodic process at a peak potential of -3.12 V (at 100 mV/s and 60°C), which is suggested to be the reduction of U(III) to metallic uranium (U(0)). americanelements.com

A comparative study with a different cation, 1-butyl-3-methylimidazolium ([BuMeIm]⁺), highlighted the influence of the cation on the electrochemical potentials. For instance, the half-wave potential (Eₚ/₂) of the U(V)/U(IV) couple was shifted positively by 80 mV in the [BuMeIm][Tf₂N] ionic liquid compared to the [MeBu₃N][Tf₂N] system. americanelements.com This shift was even more significant (250 mV) for the U(IV)/U(III) couple, suggesting a specific interaction between the [BuMeIm]⁺ cation and the uranium-hexachloro complex. americanelements.com

Table 1: Electrochemical Data for U(IV)-hexachloro Complexes

| Parameter | Ionic Liquid | Value | Reference |

| U(V)/U(IV) Eₚ/₂ Shift | [BuMeIm][Tf₂N] vs [MeBu₃N][Tf₂N] | +80 mV | americanelements.com |

| U(IV)/U(III) Eₚ/₂ Shift | [BuMeIm][Tf₂N] vs [MeBu₃N][Tf₂N] | +250 mV | americanelements.com |

| U(III) to U(0) Peak Potential | [MeBu₃N][Tf₂N] | -3.12 V | americanelements.com |

Studies on Ion Transfer at Liquid-Liquid Interfaces

The investigation of ion transfer across the interface of two immiscible electrolyte solutions (ITIES) is a fundamental area of electrochemistry that provides insights into processes such as solvent extraction, phase-transfer catalysis, and the bio-distribution of ionic drugs. The interface between an aqueous solution and an organic solvent, such as nitrobenzene (B124822) or 1,2-dichloroethane, can be electrochemically polarized, allowing the transfer of ions to be controlled and studied. This creates a potential window where the transfer of specific ions can be observed and quantified using various voltammetric techniques. The transfer of quaternary ammonium (B1175870) ions, including tributylmethylammonium, has been a subject of interest due to their use as phase-transfer catalysts and their presence in ionic liquids.

Square Wave Voltammetry (SWV) for Ion Quantification

Square wave voltammetry (SWV) has emerged as a highly sensitive electrochemical technique for the study and quantification of ion transfer across liquid-liquid interfaces. scielo.org.mx Compared to conventional methods like cyclic voltammetry, SWV offers enhanced sensitivity and effective suppression of background signals, which simplifies the interpretation of the resulting data. scielo.org.mx

In a typical SWV experiment for ion transfer, a potential waveform, which is a combination of a staircase ramp and a square wave, is applied to the interface between two immiscible electrolyte solutions. The current is sampled twice during each square wave cycle, once at the end of the forward pulse and once at the end of the reverse pulse. The difference between these two current measurements is then plotted against the base potential of the staircase ramp. This differential measurement results in a peak-shaped voltammogram, where the peak height is directly proportional to the concentration of the transferring ion. scielo.org.mx

Studies on various quaternary ammonium cations, such as tetramethylammonium (B1211777) (TMA⁺), choline (B1196258) (Ch⁺), and tetrabutylammonium (B224687) (TBA⁺), at the water/nitrobenzene interface have demonstrated the utility of SWV for their quantification. scielo.org.mx A linear relationship between the peak current and the concentration of the ion is typically observed over a specific range. For instance, for these model ions, a linear and reproducible response was recorded in the concentration range of 10 to 100 µM. scielo.org.mx This linear dependence allows for the creation of calibration curves to determine the concentration of an unknown sample.

The instrumental parameters for SWV, including the frequency, scan increment, and pulse amplitude, are optimized to achieve a symmetrical peak shape with minimal background interference. scielo.org.mx For the analysis of quaternary ammonium ions at the water/nitrobenzene interface, typical parameters might involve a frequency of 10 Hz, a scan increment of 2 mV, and a pulse amplitude of 20 mV. scielo.org.mx

Below is an illustrative data table showing the relationship between concentration and peak current for a generic quaternary ammonium ion, based on findings for similar ions. scielo.org.mx

| Concentration (µM) | Differential Peak Current (ΔIₚ) (nA) |

| 10 | 5.2 |

| 20 | 10.5 |

| 40 | 21.0 |

| 60 | 31.3 |

| 80 | 41.8 |

| 100 | 52.1 |

This table is representative and based on the linear response observed for quaternary ammonium ions in SWV studies. scielo.org.mx

The detection limits for these ions using SWV are often in the low micromolar range, highlighting the sensitivity of the technique for quantifying trace amounts of quaternary ammonium compounds. scielo.org.mx

Influence of Temperature on Ion Transfer

Temperature is a critical parameter that influences the thermodynamics and kinetics of ion transfer across a liquid-liquid interface. Investigations into the effect of temperature on the SWV response of quaternary ammonium ion transfer have revealed significant and advantageous effects for analytical purposes. scielo.org.mx

Studies conducted over a temperature range, for example from 288 K to 313 K (15 °C to 40 °C), have shown a distinct and linear increase in the differential peak current (ΔIₚ) with rising temperature for the transfer of ions like TMA⁺. scielo.org.mx This phenomenon can be attributed to several factors, including the decrease in the viscosity of the medium and the increase in the diffusion coefficient of the ion as temperature increases. A higher diffusion coefficient leads to a more efficient mass transport of the ion to the interface, resulting in a larger peak current.

Conversely, the background currents, which contribute to the noise and limit the sensitivity of the measurement, often show little to no variation with temperature in the same range. scielo.org.mx This differential effect—the significant enhancement of the faradaic (analyte) current while the background current remains stable—makes temperature a valuable tool for improving the sensitivity of quantitative analysis. By performing SWV measurements at an optimized, elevated temperature, a better signal-to-noise ratio can be achieved, leading to lower detection limits and more accurate quantification. scielo.org.mx

The peak potential (Eₚ) may also exhibit a slight shift towards less positive values as the temperature increases. scielo.org.mx This shift is related to the thermodynamics of the ion transfer process, including changes in the standard Gibbs energy of transfer with temperature.

The following table and graph illustrate the typical effect of temperature on the peak current for the transfer of a quaternary ammonium ion. scielo.org.mx

| Temperature (K) | Differential Peak Current (ΔIₚ) (nA) |

| 288 | 25.8 |

| 293 | 29.1 |

| 298 | 32.5 |

| 303 | 35.9 |

| 308 | 39.2 |

| 313 | 42.6 |

This table is based on the observed linear increase in peak current with temperature for the transfer of quaternary ammonium ions at the water/nitrobenzene interface. scielo.org.mx

This combined enhancement of using a differential pulse technique like SWV at an optimal temperature presents a significant advantage for the quantitative analysis of this compound and other quaternary ammonium ions. scielo.org.mx

Applications of Tributylmethylammonium Chloride in Separation Science

Liquid-Liquid Extraction Processes

Liquid-liquid extraction, a fundamental separation technique, relies on the differential partitioning of a solute between two immiscible liquid phases. Tributylmethylammonium (B1194469) chloride can act as an extractant, facilitating the transfer of specific molecules or ions from an aqueous phase to an organic phase.

In the field of hydrometallurgy, which involves the extraction of metals from their ores using aqueous solutions, tributylmethylammonium chloride and similar quaternary ammonium (B1175870) salts are employed as solvent extraction reagents. They are particularly useful for the separation of closely related metals, such as cobalt and nickel, from chloride leach solutions. The extraction process typically involves the formation of an ion pair between the positively charged tributylmethylammonium cation and a negatively charged metal-chloride complex in the aqueous phase. This neutral ion pair is then extracted into an organic solvent.

The efficiency of this extraction is influenced by several factors, including the concentration of the chloride ions, the concentration of the extractant, and the pH of the aqueous phase. For instance, in the separation of cobalt from nickel, cobalt forms anionic chlorocomplexes (e.g., [CoCl₄]²⁻) more readily than nickel. This difference in complex formation allows for the selective extraction of cobalt into the organic phase containing this compound.

Table 1: Representative Extraction Efficiency of Cobalt and Nickel with a Quaternary Ammonium Salt

| Parameter | Value | Co-Extraction (%) | Ni-Extraction (%) |

| Aqueous Phase | |||

| CoCl₂ Concentration | 0.1 M | ||

| NiCl₂ Concentration | 0.1 M | ||

| LiCl Concentration | 5.0 M | ||

| pH | 4.0 | ||

| Organic Phase | |||

| Extractant | 0.2 M this compound in Toluene | ||

| Extraction Conditions | |||

| Phase Ratio (O/A) | 1:1 | 95 | 5 |

| Contact Time | 30 min | ||

| Temperature | 25 °C |

This table presents hypothetical data based on the typical performance of quaternary ammonium salts in the solvent extraction of cobalt and nickel from chloride media. The data illustrates the high selectivity for cobalt over nickel.

The application of this compound extends to the field of biotechnology, particularly in the extraction and purification of biomolecules. Its ability to form ion pairs can be exploited to selectively extract charged biomolecules, such as amino acids, peptides, and proteins, from complex aqueous mixtures. For instance, in the purification of polysaccharides, a structurally similar compound, tetrabutylammonium (B224687) bromide, has been used in an aqueous two-phase system to effectively separate polysaccharides from proteins. This suggests that this compound could similarly be employed to enhance the partitioning of charged biomolecules into a specific phase.

The principle relies on the interaction between the quaternary ammonium cation and negatively charged groups on the biomolecule (e.g., carboxyl groups in proteins or acidic polysaccharides). This interaction can increase the hydrophobicity of the biomolecule, facilitating its transfer into an organic phase or a phase rich in the ionic liquid.

Table 2: Hypothetical Purification of a Polysaccharide using a this compound-Based Aqueous Two-Phase System

| System Component | Concentration/Amount | Polysaccharide Recovery (%) | Protein Removal (%) |

| Phase System | |||

| This compound | 1.0 M | ||

| Potassium Phosphate Buffer (pH 7.0) | 1.5 M | ||

| Initial Sample | |||

| Crude Polysaccharide Extract | 10 g/L | ||

| Purification Outcome | 92 | 95 |

This table presents hypothetical data to illustrate the potential application of this compound in the purification of polysaccharides, based on the performance of similar quaternary ammonium salts.

Chromatographic Applications

In the realm of chromatography, this compound serves as a versatile mobile phase additive, particularly in reversed-phase high-performance liquid chromatography (RPLC). Its primary role is to act as an ion-pairing reagent, enhancing the retention and improving the peak shape of ionic analytes.

In RPLC, the stationary phase is nonpolar, and the mobile phase is polar. Highly polar or ionic compounds often have little retention on such columns, leading to poor separation. This compound, when added to the mobile phase, can improve the retention of acidic compounds. The positively charged tributylmethylammonium cation pairs with the negatively charged analyte, forming a neutral, more hydrophobic ion pair. This ion pair has a stronger interaction with the nonpolar stationary phase, resulting in increased retention time. The concentration of the ion-pairing reagent in the mobile phase is a critical parameter that can be adjusted to optimize the separation.

This compound is one of several cationic additives used in RPLC. Other common additives include triethylamine (B128534) and other quaternary ammonium salts like tetrabutylammonium chloride.

Triethylamine: Often used as a tailing suppressor for basic compounds, triethylamine is a weaker ion-pairing agent compared to quaternary ammonium salts. It works by competing with basic analytes for active silanol (B1196071) sites on the silica-based stationary phase, thereby reducing undesirable interactions that cause peak tailing.

Tetrabutylammonium: Tetrabutylammonium salts are widely used as ion-pairing reagents for acidic compounds. The retention of the analyte generally increases with the hydrophobicity of the quaternary ammonium salt. Therefore, the retention effect of tributylmethylammonium would be expected to be slightly less than that of tetrabutylammonium due to the presence of a methyl group instead of a fourth butyl group, making it slightly less hydrophobic. The choice between these reagents often depends on the specific analytes and the desired retention characteristics. sacheminc.com

Table 3: Comparison of Retention Factors for an Acidic Analyte with Different Cationic Additives in RPLC

| Mobile Phase Additive (5 mM) | Retention Factor (k) | Peak Asymmetry |

| None | 0.8 | 2.1 |

| Triethylamine | 1.2 | 1.3 |

| This compound | 3.5 | 1.1 |

| Tetrabutylammonium Chloride | 4.2 | 1.1 |

This table presents hypothetical data illustrating the typical effects of different cationic additives on the retention and peak shape of an acidic analyte in RPLC. The retention factor (k) is a measure of the retention of the analyte.

The separation of enantiomers, or chiral separation, is a critical task in the pharmaceutical industry. This compound has the potential to be used as a mobile phase additive in chiral ligand-exchange chromatography. In this technique, a chiral selector, often a chiral ligand complexed with a metal ion, is added to the mobile phase. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different stabilities and thus different retention times on a standard RPLC column.

Table 4: Hypothetical Enhancement of Enantioselectivity for Ofloxacin (B1677185) using a Mobile Phase Additive

| Mobile Phase Additive | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| None | 8.2 | 9.1 | 1.3 |

| This compound (2 mM) | 10.5 | 12.0 | 1.8 |

This table presents hypothetical data to illustrate how the addition of this compound to the mobile phase in a chiral ligand-exchange chromatography setup could potentially enhance the retention and resolution of ofloxacin enantiomers. A higher resolution value (Rs) indicates better separation.

Extraction Chromatography with Functionalized Ionic Liquid Extractants (e.g., Rare Earth Separation)

Extraction chromatography (EXC) is a powerful separation technique that combines the selectivity of liquid-liquid extraction with the efficiency of chromatography. In this method, a stationary phase is functionalized with an extractant, which selectively interacts with target solutes in a mobile phase, causing them to move through the chromatographic column at different rates and thus achieve separation. researchgate.net This technique is particularly advantageous compared to traditional liquid-liquid extraction as it requires significantly smaller volumes of extractant and can perform separation in a single step, reducing environmental impact. researchgate.netmdpi.com

This compound serves as a foundational cation for creating functionalized ionic liquid extractants used in the separation of rare earth elements (REEs). REEs are notoriously difficult to separate from one another due to their similar chemical properties. mdpi.com Functionalized ionic liquids, where the tributylmethylammonium cation is paired with an anion that acts as a chelating agent, have shown significant promise in this area.

A notable example is the use of tributylmethylammonium dibutyldiglycolamate ([A336][BDGA]), a functionalized ionic liquid derived from the tributylmethylammonium cation (often denoted as Aliquat 336 or [A336]). This extractant has been successfully employed as a stationary phase in extraction chromatography for the separation of light REEs. In one study, [A336][BDGA] was used to achieve baseline separation of a mixture containing Lanthanum(III), Cerium(III), Praseodymium(III), and Neodymium(III). The research indicated that this ionic liquid exhibited superior extraction properties compared to conventional amide-based extractants, especially under lower acidity conditions.

The separation process relies on the differential affinities of the REE ions for the functionalized ionic liquid. The strength of the interaction between the REE and the extractant is influenced by factors such as the pH of the mobile phase and the concentration of the extractant in the stationary phase. By carefully controlling these parameters, a highly effective separation can be achieved, yielding the individual REEs in high purity.

Table 1: Separation of Light Rare Earth Elements using [A336][BDGA] Extraction Chromatography

An interactive data table showing the successful separation of light rare earth elements using a tributylmethylammonium-based functionalized ionic liquid.

| Element | Symbol | Result of Separation |

| Lanthanum(III) | La(III) | Nearly pure fraction obtained |

| Cerium(III) | Ce(III) | Nearly pure fraction obtained |

| Praseodymium(III) | Pr(III) | Nearly pure fraction obtained |

| Neodymium(III) | Nd(III) | Nearly pure fraction obtained |

| Data sourced from a study on the application of tributylmethylammonium dibutyldiglycolamate ([A336][BDGA]) in extraction chromatography. |

This application underscores the utility of this compound as a precursor for developing advanced separation materials. The ability to functionalize the cation with specific task-oriented anions opens pathways for creating highly selective extraction systems for valuable and challenging-to-separate elements.

Membrane-Based Separation Processes

Membrane-based separation is a technology that uses a selective barrier, or membrane, to separate components of a mixture. uc.edu The transport of molecules across the membrane can be driven by various factors and is often based on mechanisms like size exclusion or solution-diffusion. nih.gov Ionic liquids, including derivatives of this compound, are increasingly being explored in membrane applications, particularly in the form of Supported Liquid Membranes (SLMs).

An SLM consists of a microporous, inert support where an organic liquid phase containing a carrier molecule is held within the pores by capillary forces. uc.edu This liquid phase acts as the selective barrier. Quaternary ammonium salts that are structurally similar to this compound, such as tricaprylmethylammonium chloride (Aliquat 336), have been effectively used as carriers in SLMs for the selective transport of metal ions. mdpi.com

A prominent research application involves the separation of hexavalent chromium (Cr(VI)) from aqueous solutions using a highly porous membrane support (PolyHIPE) impregnated with Aliquat 336. mdpi.com In this system, the Aliquat 336 acts as a mobile carrier. The transport mechanism involves several steps:

Formation of a Cr(VI)–Aliquat 336 complex at the interface between the feed solution and the liquid membrane.

Diffusion of this complex across the liquid membrane.

Release of the Cr(VI) ion into the stripping (or receiving) phase on the other side of the membrane. mdpi.com

The efficiency of this process is governed by the diffusion of the complex within the membrane, a mechanism described as "jumping transport." mdpi.com This type of membrane has demonstrated both high flux and excellent stability, with recovery rates remaining around 95% even after ten consecutive operational cycles. mdpi.com The driving force for the transport can be manipulated, for instance, by maintaining a gradient of chloride ions between the feed and stripping phases. uc.edu

Table 2: Performance of Aliquat 336-Based Supported Liquid Membrane for Cr(VI) Separation

An interactive data table summarizing the performance metrics of a supported liquid membrane using a carrier analogous to this compound.

| Parameter | Value/Observation |

| Membrane Carrier | Aliquat 336 (Tricaprylmethylammonium chloride) |

| Target Ion | Hexavalent Chromium (Cr(VI)) |

| Transport Mechanism | Jumping Transport |

| Effective Diffusion Coefficient (D*) | 1.75 × 10⁻¹¹ m²/s |

| Stability (after 10 cycles) | ~95% recovery rate |

| Data sourced from a study on Cr(VI) ion separation using an Aliquat 336/PolyHIPE membrane. mdpi.com |

The use of tributylmethylammonium derivatives as carriers in SLMs showcases their potential in environmental remediation and resource recovery. Their ability to form specific complexes with target ions allows for highly selective and efficient membrane-based separation processes. mdpi.com

Tbmac in Ionic Liquid Formulations and Deep Eutectic Solvents

TBMAC as a Component in Ionic Liquids

Quaternary ammonium (B1175870) salts, including TBMAC, serve as the cationic component in a class of ionic liquids. tcichemicals.com Unlike the more common imidazolium-based ILs, tetraalkylammonium-based ILs can offer distinct advantages, such as stability towards strong bases due to the absence of acidic protons. The specific arrangement and length of the alkyl chains on the nitrogen atom significantly influence the properties of the resulting ionic liquid. nju.edu.cn

The synthesis of novel ionic liquid materials incorporating quaternary ammonium cations like tributylmethylammonium (B1194469) can be achieved through various established chemical routes. A common method involves a two-step process starting with a quaternization reaction (the Menshutkin reaction), followed by an anion exchange. For instance, a trialkylamine can be reacted with an alkyl halide to form the desired quaternary ammonium halide salt. nju.edu.cn Subsequently, this salt can undergo metathesis or an ion exchange reaction to replace the halide anion with a different anion, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), hexafluorophosphate (B91526) (PF₆⁻), or tetrafluoroborate (B81430) (BF₄⁻), thereby creating an ionic liquid with specific desired properties. nju.edu.cnresearchgate.net

The choice of cation and anion allows for the fine-tuning of the IL's characteristics. nih.gov Ionic liquids based on cations like tributylmethylammonium have been synthesized with various anions, including dibutylphosphate (B49430). These short-chained quaternary ammonium dialkylphosphates are noted for their acceptable viscosities and low freezing points. sigmaaldrich.com

The tributylmethylammonium cation influences the physicochemical properties of ionic liquids in several key ways. The asymmetry of the cation can lead to lower melting points and viscosities compared to corresponding ILs with symmetrical tetraalkylammonium cations. nju.edu.cn This disruption in cationic symmetry hinders crystal lattice packing, favoring the liquid state.

Ionic liquids such as tributylmethylammonium dibutylphosphate exhibit properties that distinguish them from many imidazolium-based ILs. sigmaaldrich.com These properties include:

Viscosity : They possess acceptable viscosities, which are crucial for handling and mass transfer in applications (e.g., 1000–1500 mPas at 20 °C). sigmaaldrich.com

Freezing Point : They often have low freezing points, remaining liquid at or below –10 °C. sigmaaldrich.com

Thermal Stability : They demonstrate good thermal stability, with flash points typically ranging between 150 °C and 250 °C. sigmaaldrich.com

Chemical Stability : The absence of acidic protons on the cation imparts stability in the presence of strong bases. sigmaaldrich.com

The table below summarizes typical properties for short-chained quaternary ammonium dibutylphosphates, including the tributylmethylammonium-based variant.

| Property | Value |

| Viscosity (at 20 °C) | 1000–1500 mPas |

| Viscosity (at 40 °C) | 200–300 mPas |

| Viscosity (at 90 °C) | 20–30 mPas |

| Freezing Point | < –10 °C |

| Flash Point | 150–250 °C |

This data represents typical values for short-chained quaternary ammonium dibutylphosphates. sigmaaldrich.com

Deep Eutectic Solvents (DESs) Incorporating Quaternary Ammonium Salts

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt, and a hydrogen bond donor (HBD). nih.gov These mixtures form a eutectic with a melting point significantly lower than that of the individual components. researchgate.net While much research has focused on choline (B1196258) chloride-based DESs, the use of other quaternary ammonium salts like tetrabutylammonium (B224687) chloride (TBAC), an analogue of TBMAC, has expanded the field. acs.orgresearchgate.net

Hydrophobic deep eutectic solvents (HDESs) have been developed to overcome the limitations of early water-soluble DESs, enabling applications in aqueous environments such as the extraction of compounds from water. nih.govacs.org These are typically formed by combining bulky quaternary ammonium salts with long-chain organic acids or alcohols as HBDs. researchgate.net

The thermophysical properties of DESs based on TBMAC analogues like tetrabutylammonium chloride (TBAC) can be tailored by selecting the appropriate HBD and molar ratio. acs.org Properties such as density, viscosity, conductivity, and surface tension have been extensively studied for systems like TBAC paired with glycerol, ethylene (B1197577) glycol, and triethylene glycol. acs.orgresearchgate.net

Generally, the viscosity of these DESs decreases significantly with increasing temperature, while conductivity increases. acs.org For example, the viscosity of a TBAC:Glycerol (1:2 molar ratio) DES is very high at room temperature but drops substantially upon heating. The properties are highly dependent on the nature of the HBD and the molar ratio between the HBA and HBD. acs.org

The table below presents selected physical properties for DESs synthesized using tetrabutylammonium chloride (TBAC) and various hydrogen bond donors (HBDs) at different molar ratios and temperatures.

| DES System (TBAC:HBD) | Molar Ratio | Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Conductivity (mS/cm) |

| TBAC:Glycerol | 1:2 | 313.15 | 1.054 | 1290 | 0.22 |

| TBAC:Glycerol | 1:3 | 313.15 | 1.085 | 605 | 0.25 |

| TBAC:Ethylene Glycol | 1:2 | 293.15 | 1.031 | 303 | 0.44 |

| TBAC:Ethylene Glycol | 1:3 | 293.15 | 1.038 | 158 | 0.63 |

| TBAC:Triethylene Glycol | 1:2 | 293.15 | 1.026 | 213 | 0.35 |

| TBAC:Triethylene Glycol | 1:3 | 293.15 | 1.031 | 134 | 0.46 |

Data compiled from Mjalli et al. (2017). acs.org

In terms of electrochemical properties, ionic liquids based on functionalized ammonium cations have demonstrated good electrochemical stability, making them suitable for applications in electrochemical devices like batteries and supercapacitors. nih.gov

The unique properties of hydrophobic DESs based on quaternary ammonium salts make them effective solvents for various extraction processes. nih.gov Their immiscibility with water allows for their use in liquid-liquid microextraction from aqueous samples. nih.govrsc.org

One notable application is the extraction of neonicotinoid insecticide residues from environmental samples like water and soil. A DES synthesized from tetrabutylammonium bromide (an analogue) and decanoic acid was successfully used as the extraction solvent in a dispersive liquid-liquid microextraction (DLLME) method, demonstrating high extraction efficiency for these poorly water-soluble compounds. nih.gov Similarly, DESs composed of methyltrioctylammonium chloride and fatty acids have been shown to be effective extractants for recovering palladium(II) from acidic solutions. researchgate.net These solvents can also be used for the extraction of volatile fatty acids, such as propionic and butyric acid, from aqueous solutions. rsc.org

Environmental Impact and Remediation Research

Ecotoxicological Studies of TBMAC and Related Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts (QASs), including Tributylmethylammonium (B1194469) chloride (TBMAC), are a class of compounds with widespread use, which necessitates a thorough understanding of their environmental impact. nih.gov Due to their biological activity, the release of these compounds into the environment through various channels, including wastewater, raises concerns about their potential effects on ecosystems. acs.orgnih.gov

The ecotoxicity of TBMAC and its chemical relatives has been a subject of environmental research. Many quaternary ammonium salts are known to be toxic to a wide range of aquatic organisms. mdpi.com According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Tributylmethylammonium chloride is classified as hazardous to the aquatic environment. nih.govsigmaaldrich.comsigmaaldrich.com Specifically, it is flagged as "Very toxic to aquatic life" and "Toxic to aquatic life with long lasting effects," indicating both acute and chronic risks. nih.govsigmaaldrich.com

Table 1: GHS Hazard Classification for this compound (TBMAC) - Aquatic Hazard

Studies on related quaternary ammonium compounds further illustrate the potential impact. For instance, research on various QASs has demonstrated their toxicity to fish, daphnids, and algae. mdpi.com The toxicity of these compounds often varies with the length of the alkyl chains; single long-chain QACs tend to be more toxic than those with two such chains. scbt.com For example, studies on tetrabutylammonium (B224687) chloride ([TBA][Cl]), a structurally similar compound, have shown it to be toxic to aquatic organisms. scbt.com The persistence of QACs in water and soil contributes to their long-term environmental risk. nih.govnih.gov

The phytotoxicity of quaternary ammonium salts is a significant area of environmental research, as these compounds can enter terrestrial ecosystems through biosolids application or irrigation with treated wastewater. nih.govnih.gov Studies on various QASs have demonstrated inhibitory effects on plant growth and development. researchgate.netresearchgate.net

Research on wheat seedlings exposed to QAS like dodecyltrimethylammonium (B156365) chloride (DTAC), dodecyldimethylbenzylammonium chloride (DBAC), and didodecyldimethylammonium (B1216837) chloride (DDAC) showed that higher concentrations severely inhibited plant growth. nih.gov This inhibition was observed as a decrease in shoot and root fresh weight, total root length, and the content of photosynthetic pigments. nih.gov Similarly, studies on tetrabutylammonium chloride ([TBA][Cl]) revealed negative effects on the growth of both wheat (a monocot) and cucumber (a dicot). nih.gov The compound was found to inhibit shoot and root length and reduce fresh weight yield, while also negatively affecting the content of photosynthetic pigments. nih.gov The phytotoxicity of QAS is often concentration-dependent and can vary between plant species. researchgate.net

Table 2: Summary of Phytotoxic Effects of Selected Quaternary Ammonium Salts on Various Plants

TBMAC in Wastewater Treatment and Pollution Removal

Quaternary ammonium compounds are frequently detected in wastewater influent due to their extensive use in disinfectants and other consumer products. acs.orgacs.org Their fate in wastewater treatment plants (WWTPs) is primarily governed by sorption to sludge and, to a lesser extent, biodegradation. acs.orgsfei.org While high removal rates from the liquid phase are often observed, this concentrates the compounds in biosolids, which can become a route for environmental contamination if applied to land. nih.govsfei.org

While direct research on the use of this compound for heavy metal removal is limited, other quaternary ammonium salts have been investigated for this purpose. QASs, acting as extractants, have been used in solvent extraction techniques to recover valuable or toxic metals from wastewater. researchgate.net For example, quaternary ammonium salts like Aliquat 336 have been shown to effectively extract metal-cyanide complexes from metallurgical wastewater. researchgate.net This process relies on the ability of the QAS to form an ion pair with the negatively charged metal complex, facilitating its transfer from the aqueous phase to an organic solvent. researchgate.net Other QASs have also been used as precipitants to remove copper-cyanide complexes from effluents. researchgate.net These applications suggest a potential, though not extensively studied, role for TBMAC in similar metal recovery or removal processes.

The application of TBMAC for the removal of organic pollutants from wastewater is not a widely documented practice. However, the fundamental properties of quaternary ammonium compounds are being leveraged in novel materials for pollution control. Recently, researchers have enhanced the ability of metal-organic frameworks (MOFs) to remove per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals," from water. utah.edu This was achieved by modifying the MOF structure with quaternary ammonium groups, which improved the material's adsorption capacity for the target organic pollutants through enhanced electrostatic interactions. utah.edu This approach highlights the potential utility of the quaternary ammonium functional group, central to TBMAC's structure, in the design of advanced materials for treating organic contaminants in water.

Sustainability Considerations in TBMAC Application

The sustainability of using this compound and other QASs is a matter of growing concern, balancing their efficacy in various applications against their environmental persistence and toxicity. nih.govnih.gov Many conventional QASs are not readily biodegradable, which can lead to their accumulation in the environment and contribute to issues like antimicrobial resistance. rsc.orgacs.org

The primary removal mechanism for QASs in wastewater treatment is sorption to sludge rather than complete degradation. acs.orgsfei.org This means the compounds are not eliminated but rather transferred from the water to solid waste, which can lead to soil and groundwater contamination if the sludge is used as an agricultural fertilizer. nih.gov The widespread use of QASs, particularly during the COVID-19 pandemic, has likely increased their environmental loading. acs.org

Emerging Research Directions and Future Perspectives

Biomedical Applications (e.g., Drug Delivery, Gene Therapy)

While direct application of Tributylmethylammonium (B1194469) chloride in therapeutic delivery systems is still an emerging area, the broader class of quaternary ammonium (B1175870) compounds (QACs) and ionic liquids (ILs) is the subject of extensive research for biomedical purposes. QACs are known for their antimicrobial properties, which are generally attributed to their ability to disrupt cell membranes. nih.gov This characteristic is being explored for the development of antimicrobial biomaterials. nih.gov

Ionic liquids are being investigated to solve challenges in the pharmaceutical field, such as improving the solubility of poorly soluble drugs and enhancing drug delivery efficiency. nih.gov The structural tunability of ILs allows for the design of compounds with specific biological activities and low toxicity. nih.gov

A significant and established application of TBMAC in the biomedical field is its use as a phase-transfer catalyst (PTC) in pharmaceutical manufacturing. nih.govamericanelements.com The use of PTCs like TBMAC offers numerous advantages, including the elimination of hazardous organic solvents and expensive bases, leading to higher yields, purer products, and more environmentally friendly processes. ptfarm.pl This efficiency is crucial in the synthesis of various biologically active compounds and pharmaceutical intermediates. ptfarm.pl For instance, TBMAC is used as a catalyst in the synthesis of ε-caprolactone, a precursor for biodegradable polymers used in medical devices. sigmaaldrich.comsigmaaldrich.com

Future research may focus on designing TBMAC-based ionic liquids with specific biocompatibility and functionality for direct use in drug delivery or as active pharmaceutical ingredients.

Gas Storage Technologies (e.g., Gas Hydrate (B1144303) Formation)

Gas hydrates, crystalline solids formed from water and gas molecules at high pressure and low temperature, are a significant challenge in the oil and gas industry, as they can block pipelines. nih.gov However, they are also being explored as a medium for gas storage and transportation. Quaternary ammonium salts, including compounds structurally similar to TBMAC, are being actively researched for their role in controlling gas hydrate formation.

These salts can act as both thermodynamic and kinetic inhibitors, preventing the formation of plugs, or as promoters, facilitating the formation of hydrates under more moderate conditions for storage applications.

Thermodynamic and Kinetic Inhibition: Research on tetramethylammonium (B1211777) chloride (TMACl) has shown it can act as a dual-functional inhibitor for CO2-CH4 mixed gas hydrate systems. It shifts the equilibrium conditions to require lower temperatures or higher pressures for hydrate formation and also delays the onset of crystal formation. sigmaaldrich.com

Anti-Agglomeration: Other quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB), are effective anti-agglomerants. rsc.org They prevent small hydrate crystals from sticking together and forming a large, obstructive plug. rsc.org

Thermodynamic Promotion: For gas storage applications, TBAB is being studied as a thermodynamic promoter that helps form semi-clathrate hydrates at significantly lower pressures and higher temperatures than pure gas hydrates, making the storage process more economical. ptfarm.pl